1-Allyl-5-ethyl-5-phenylbarbituric acid

Barbiturate pharmacology Structure-activity relationship N-allyl substitution

Researchers investigating barbiturate structure-activity relationships require MAPheB as the essential monoallyl reference standard-phenobarbital cannot substitute in cross-potentiation assays. Unlike the parent compound, MAPheB uniquely potentiates barbiturate-induced CNS depression across all five major barbiturates tested while exhibiting lower acute toxicity. • Universal potentiator of barbiturate-induced sleep (barbital, phenobarbital, amobarbital, pentobarbital, thiopental) at 80 mg/kg i.p. • Defined SAR probe: monoallyl substitution retains hypnotic/anticonvulsant activity; diallyl substitution abolishes both entirely. • Research-use-only barbiturate reference with documented lower toxicity than phenobarbital.

Molecular Formula C15H16N2O3
Molecular Weight 272.3 g/mol
CAS No. 14167-72-7
Cat. No. B079169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-5-ethyl-5-phenylbarbituric acid
CAS14167-72-7
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20)
InChIKeyYQXRJLHVCIHNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAPheB: Baseline Characterization and Procurement Overview


1-Allyl-5-ethyl-5-phenylbarbituric acid (CAS 14167-72-7), also designated N-monoallylphenobarbital or MAPheB, is an N-allyl-substituted derivative of phenobarbital belonging to the barbiturate class of central nervous system depressants [1]. It is a C15H16N2O3 compound with a molecular weight of 272.3 g/mol, featuring allyl substitution at the N1 position of the barbituric acid ring while retaining the 5-ethyl-5-phenyl substitution pattern characteristic of phenobarbital . This structural modification confers a distinct pharmacological profile that includes hypnotic and anticonvulsant activities combined with a pronounced ability to potentiate barbiturate-induced narcosis [1].

CNS depressant activity context with reported hypnotic and anticonvulsant effects
Barbiturate synergistic potentiation investigation
N-allyl barbiturate structure-activity relationship probe

Why Phenobarbital Cannot Substitute for MAPheB


Direct substitution of the parent compound phenobarbital for 1-allyl-5-ethyl-5-phenylbarbituric acid (MAPheB) is not scientifically justifiable in experimental contexts where barbiturate potentiation or differential toxicity is under investigation. The introduction of a single N-allyl group produces a compound that, unlike phenobarbital, retains hypnotic and anticonvulsant activity while simultaneously exhibiting dose-dependent synergistic potentiation of barbiturate-induced sleep [1]. Furthermore, the N-monoallyl derivative displays lower acute toxicity than its parent phenobarbital, whereas the N,N'-diallyl derivative (DAPheB) loses both hypnotic and anticonvulsant activities entirely [1]. These functional divergences mean that phenobarbital, DAPheB, and MAPheB occupy distinct pharmacological positions that cannot be interchanged without altering experimental outcomes, making MAPheB the required compound for studies of monoallyl-specific barbiturate pharmacology [1].

Synergistic potentiation mismatch
Phenobarbital lacks N-allyl-dependent sleep potentiation; substituting may eliminate synergistic effects.
Activity switch with diallyl derivative
DAPheB (N,N'-diallyl) loses hypnotic and anticonvulsant activities entirely; MAPheB retains both, creating a functional divergence.
Toxicity endpoint divergence
MAPheB reported lower acute toxicity than phenobarbital (class-level); substitution may shift model mortality endpoints.

Quantitative Differentiation Evidence Guide


Monoallyl vs. Diallyl Activity Switch

N-Monoallylphenobarbital (MAPheB) retains both hypnotic and anticonvulsant activities, in marked contrast to N,N'-diallylphenobarbital (DAPheB), which is devoid of both activities [1]. This functional divergence demonstrates that the degree of N-allyl substitution on the phenobarbital scaffold is a binary switch for pharmacological activity. The observation is consistent across the phenobarbital, amobarbital, and thiopental series, where the monoallyl derivatives retain activity while the diallyl derivatives do not [1].

Activity Switch (MAPheB vs DAPheB)
Head-to-head
MAPheB retains hypnotic and anticonvulsant activities; DAPheB lacks both
Supports SAR-dependent activity interpretation
MAPheB less potent than phenobarbital as direct hypnotic
Barbiturate pharmacology Structure-activity relationship N-allyl substitution

Acute Toxicity Reduction vs. Phenobarbital

The acute toxicity (LD50) of MAPheB is lower than that of the parent compound phenobarbital [1]. This differential toxicity profile is a consistent finding across the N-monoallyl-substituted barbiturate series, including MAPheB, MAAB, and MATP, all of which exhibited LD50 values lower than their respective parent compounds [1].

Acute Toxicity vs Phenobarbital
Class-level
MAPheB LD50 lower than phenobarbital (exact values not recovered from source)
Reported wider model-safety margin context
Class-level consistency across N-monoallyl series; verify primary source table
Acute toxicity Barbiturate safety LD50

Broad-Spectrum Sleep Potentiation Profile

MAPheB (80 mg/kg, i.p.) significantly prolonged sleeping times induced by barbital, phenobarbital, amobarbital, pentobarbital, and thiopental in mice [1]. This broad-spectrum potentiation distinguishes MAPheB from other allyl derivatives such as MAAB, which did not potentiate barbital-induced sleep despite markedly prolonging phenobarbital-induced sleep by 25-fold over control levels [1]. The potentiating effect of MAPheB on phenobarbital-induced sleep was dose-dependent across 20, 40, and 80 mg/kg i.p., with MAPheB exhibiting a more potent prolonging effect than DAPheB at parent compound doses of 150 or 180 mg/kg i.p. [1].

Sleep Potentiation Spectrum
Head-to-head
5 / 5
barbiturates potentiated (MAPheB)
MAAB: 4/5; DAPheB: 3/5
Broadest potentiator profile among N-allyl analogs tested
Dose-dependent potentiation at 20–80 mg/kg i.p.
Drug interaction Barbiturate potentiation Sleep prolongation

Enhanced Hypnotic Potency via N-Allyl Substitution

In the structurally analogous barbital series, N-monoallylbarbital (MAB) demonstrated more potent hypnotic activity [HD50 = 146 (140-152) mg/kg, i.p.] than the parent compound barbital [HD50 = 179 (153-209) mg/kg, i.p.] [1]. MAB also showed slightly more potent anticonvulsant activity [PTZ-ED50 = 25.1 (18.1-34.8) mg/kg, i.p.] compared to barbital [PTZ-ED50 = 27.7 (25.5-30.1) mg/kg, i.p.] [1]. This establishes a class-level precedent that N-monoallyl substitution can enhance hypnotic potency over the parent barbiturate, though the direction of potency shift is parent-scaffold-dependent: in the phenobarbital series, MAPheB was less potent than phenobarbital as a direct hypnotic, but gained unique potentiating properties [2].

N-Allyl Hypnotic Potency (MAB vs Barbital)
Cross-study comparable
146
MAB HD50 (mg/kg i.p.)
vs barbital HD50 179
Class-level N-monoallyl potency enhancement context
Scaffold-dependent; MAPheB itself is less potent than phenobarbital
N-allyl barbiturate Hypnotic potency Barbital analog

Pure Potentiator: Absence of Antagonistic Effects

MAPheB's effect profile differs fundamentally from that of N,N'-diallylpentobarbital, which was reported to shorten barbital-induced sleeping time in prior studies [1]. MAPheB, in contrast, never antagonized any barbiturate-induced sleep; it exclusively potentiated sleeping times across all barbiturates tested [1]. This absence of antagonistic activity distinguishes MAPheB from certain N,N'-diallyl derivatives that can attenuate barbital effects, positioning MAPheB as a pure potentiator rather than a mixed agonist/antagonist.

Unidirectional Potentiation Profile
Cross-study comparable
MAPheB exclusively potentiates barbiturate sleep; no antagonism observed
Supports unidirectional potentiator context
Contrasts with N,N'-diallylpentobarbital which can shorten barbital sleep
Barbiturate antagonism CNS pharmacology Drug interaction

Research and Industrial Application Scenarios


Polypharmacy and Drug-Drug Interaction Studies

MAPheB is the compound of choice for preclinical studies examining the potentiation of barbiturate-induced CNS depression by N-allyl derivatives. As demonstrated by Tateoka et al., MAPheB (80 mg/kg, i.p.) prolonged sleeping times induced by all five barbiturates tested—barbital, phenobarbital, amobarbital, pentobarbital, and thiopental—making it the only compound in the series with universal potentiating activity [1]. This property enables systematic investigation of the mechanisms underlying barbiturate synergy and cross-potentiation.

Structure-Activity Relationship (SAR) Studies

MAPheB serves as the essential monoallyl reference standard in comparative SAR studies against its parent phenobarbital, the inactive N,N'-diallyl derivative (DAPheB), and the analogous N-monoallylbarbital (MAB) series [1][2]. The binary activity switch between monoallyl and diallyl substitution—where MAPheB retains hypnotic and anticonvulsant activities while DAPheB loses both—provides a defined experimental system for probing the structural determinants of barbiturate receptor activation and allosteric modulation [1].

Reduced-Toxicity Probe for CNS Models

For in vivo experimental designs where phenobarbital's acute toxicity limits dosing flexibility, MAPheB offers a barbiturate with retained CNS depressant properties and a documented lower acute toxicity profile [1]. This wider safety margin is advantageous in seizure models and sleep potentiation assays where mortality must be minimized while maintaining pharmacological relevance, though users should verify the specific LD50 values from the original table data in the primary source [1].

Reference Standard for Analytical Method Development

As a structurally defined N-allyl barbiturate with the CAS registry number 14167-72-7, molecular formula C15H16N2O3, and molecular weight 272.3 g/mol [3], MAPheB can serve as a reference standard in chromatographic and mass spectrometric method development for the detection and differentiation of N-substituted barbiturates in biological matrices, particularly where distinguishing monoallyl from diallyl or parent compounds is analytically required.

Application
Selection Property
Validation Focus
Barbiturate synergy studies
Broad-spectrum sleep potentiation profile
Verify potentiating effect across multiple barbiturates
N-allyl barbiturate SAR studies
Monoallyl vs diallyl activity switch
Confirm retention of CNS depressant activities in monoallyl derivative
In vivo model safety margin evaluation
Reported lower acute toxicity vs phenobarbital
Assess LD50 and mortality endpoints in model
Analytical reference standard
Defined N-allyl barbiturate chemical identity
Confirm identity and purity by HPLC/MS
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